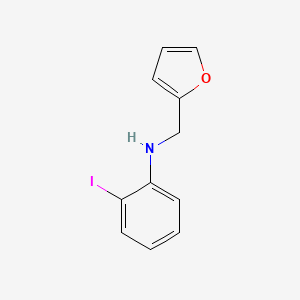

N-(furan-2-ylmethyl)-2-iodoaniline

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H10INO |

|---|---|

Molecular Weight |

299.11 g/mol |

IUPAC Name |

N-(furan-2-ylmethyl)-2-iodoaniline |

InChI |

InChI=1S/C11H10INO/c12-10-5-1-2-6-11(10)13-8-9-4-3-7-14-9/h1-7,13H,8H2 |

InChI Key |

ZEAFLEMUSKSTOJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)NCC2=CC=CO2)I |

Origin of Product |

United States |

Reactivity and Transformations of N Furan 2 Ylmethyl 2 Iodoaniline

Transition-Metal-Catalyzed Cross-Coupling and Cyclization Reactions

The presence of the iodine atom on the aniline (B41778) ring makes N-(furan-2-ylmethyl)-2-iodoaniline an excellent substrate for transition-metal-catalyzed cross-coupling and cyclization reactions. Palladium, copper, and gold catalysts have all been successfully employed to facilitate the construction of intricate molecular architectures from this starting material.

Palladium-Catalyzed Cyclizations for Indole (B1671886) Synthesis

Palladium catalysts are particularly effective in promoting the synthesis of indole derivatives from N-(furan-2-ylmethyl)-2-iodoaniline. These transformations often proceed through complex cascade sequences that involve the formation of multiple new bonds in a single operation.

A key strategy in the synthesis of functionalized indoles from N-(furan-2-ylmethyl)-2-iodoaniline involves a palladium(0)-catalyzed intramolecular arylative dearomatization of the furan (B31954) ring. nih.gov This process leads to the formation of a π-allylic palladium complex, which then undergoes further transformations. nih.gov This dearomatization step is a crucial part of a cascade sequence that ultimately yields the indole core. nih.govrsc.orgnih.gov Research has shown that this approach is a novel and effective route to producing functionalized benzofurans and indoles. nih.gov

A significant application of these palladium-catalyzed cascade reactions is the synthesis of N-unprotected 2-amide-substituted indoles. nih.govrsc.orgnih.govresearchgate.net These compounds are of interest in medicinal chemistry. The process starts with readily available Ugi adducts derived from furfural (B47365) and o-iodoanilines. nih.govrsc.orgresearchgate.net The palladium-catalyzed intramolecular cyclization of these adducts proceeds through the previously described dearomatizing arylation and furan ring-opening cascade, and also includes a final N-deprotection step to yield the desired N-unprotected indoles in moderate to good yields. nih.govrsc.orgnih.gov

Table 1: Palladium-Catalyzed Synthesis of N-Unprotected 2-Amide-Substituted Indoles

| Entry | Reactant | Catalyst | Product | Yield (%) |

|---|---|---|---|---|

| 1 | N-(furan-2-ylmethyl)-2-iodo-N-(tert-butyl)-2-oxo-2-(phenylamino)ethan-1-aminium | Pd(OAc)2 | 2-(tert-butylcarbamoyl)-N-phenyl-1H-indole-1-carboxamide | 75 |

| 2 | N-(furan-2-ylmethyl)-2-iodo-N-(cyclohexyl)-2-oxo-2-(phenylamino)ethan-1-aminium | Pd(OAc)2 | 2-(cyclohexylcarbamoyl)-N-phenyl-1H-indole-1-carboxamide | 72 |

| 3 | N-(furan-2-ylmethyl)-2-iodo-N-(tert-butyl)-2-oxo-2-(p-tolylamino)ethan-1-aminium | Pd(OAc)2 | 2-(tert-butylcarbamoyl)-N-(p-tolyl)-1H-indole-1-carboxamide | 78 |

This table is a representative example based on the described synthesis.

Copper-Catalyzed Reactions, including Iminofuran Formation

While palladium is a dominant catalyst in this field, copper-catalyzed reactions also offer a valuable synthetic route. Copper catalysis can be employed in domino reactions that lead to the formation of nitrogen-containing heterocycles. nih.gov Although direct examples involving N-(furan-2-ylmethyl)-2-iodoaniline are less common in the provided search results, the principles of copper-catalyzed N-arylation and O-arylation are well-established and could potentially be applied to this substrate. nih.gov These reactions are noted for their step economy and tolerance of various functional groups. nih.gov

Gold-Catalyzed Transformations Leading to Substituted Indoles

Gold catalysts have emerged as powerful tools for the synthesis of indoles from 2-alkynylanilines. beilstein-journals.orgorganic-chemistry.org These reactions often proceed under mild conditions and exhibit high functional group tolerance. organic-chemistry.org Gold(III) catalysts, such as NaAuCl4·2H2O, have been shown to be highly efficient in promoting the cyclization of 2-alkynylanilines to indoles at room temperature. organic-chemistry.org Furthermore, gold-catalyzed processes can be combined with other transformations in one-pot procedures to generate highly functionalized indoles. beilstein-journals.org For instance, a gold-catalyzed cyclization can be followed by a C3-selective alkynylation, providing a straightforward route to 2-substituted-3-alkynylindoles. beilstein-journals.org While the provided search results primarily focus on 2-alkynylanilines, the general principles of gold-catalyzed indole synthesis suggest potential applicability to substrates like N-(furan-2-ylmethyl)-2-iodoaniline, likely after conversion to a suitable alkynyl derivative.

Application in Sonogashira-type Reactions

The presence of an iodo-substituted aromatic ring makes N-(furan-2-ylmethyl)-2-iodoaniline an excellent substrate for palladium-catalyzed cross-coupling reactions, most notably the Sonogashira reaction. nih.govresearchgate.net This reaction, which forms a carbon-carbon bond between an aryl halide and a terminal alkyne, is a cornerstone of modern organic synthesis for creating conjugated systems and complex molecular architectures. nih.govresearchgate.net

In the context of N-(furan-2-ylmethyl)-2-iodoaniline, the Sonogashira coupling serves as a critical step in multi-step sequences for the construction of fused heterocyclic systems. The reaction typically involves a palladium catalyst, a copper(I) co-catalyst, and a base. The coupling of the o-iodoaniline moiety with a terminal alkyne yields a 2-alkynyl-N-(furan-2-ylmethyl)aniline intermediate. This intermediate is primed for a subsequent intramolecular cyclization reaction, leading to the formation of valuable heterocyclic cores like furo[3,2-c]quinolines. nih.gov The synthesis of indole and benzofuran (B130515) derivatives from 2-iodoanilines and 2-iodophenols, respectively, via a Sonogashira coupling followed by cyclization is a well-established and efficient strategy. nih.govspuvvn.edu

The general mechanism involves the oxidative addition of the palladium(0) catalyst to the carbon-iodine bond of the aniline ring, followed by transmetalation with a copper(I) acetylide (formed from the terminal alkyne, copper(I) salt, and base) and subsequent reductive elimination to afford the coupled product and regenerate the palladium(0) catalyst. spuvvn.edu Various palladium sources, ligands, and reaction conditions can be employed to optimize the synthesis of these important heterocyclic structures. nih.govspuvvn.edu

| Substrate | Alkyne | Catalyst System | Conditions | Product Type | Yield | Reference |

|---|---|---|---|---|---|---|

| 2-Iodoaniline (B362364) | Terminal Alkynes | Pd(OAc)₂, CuI, [DBU]Ac | Toluene, 60-120 min | Indoles | Good to Excellent | spuvvn.edu |

| 2-Iodophenol | Terminal Alkynes | Pd(OAc)₂, CuI, [DBU]Ac | Toluene, 60-120 min | Benzofurans | Good to Excellent | spuvvn.edu |

| 2-Iodoanilines | Terminal Alkynes | Pd catalyst, TBAF | Not specified | 2-Substituted Indoles | Good | nih.gov |

| o-Iodoanisoles | Terminal Alkynes | Palladium/Copper | CH₂Cl₂, rt | 2-(1-Alkynyl)anisoles | Excellent | nih.gov |

Radical Cyclization Pathways Involving Related o-Iodophenylacrylamides

While not a direct reaction of N-(furan-2-ylmethyl)-2-iodoaniline itself, the radical cyclization of related o-iodophenylacrylamides provides insight into potential transformations of the o-iodoaniline core. nih.govrsc.orgrsc.org Research has demonstrated an efficient visible-light-induced intramolecular radical cyclization of N-substituted-N-(2-iodophenyl)acrylamides. nih.govrsc.org This process affords biologically significant indolin-2-one structures in moderate to excellent yields. rsc.orgrsc.org

The reaction proceeds via a 5-exo-trig radical cyclization pathway. nih.govrsc.org Under visible light irradiation, a photoredox catalyst, such as [Ir(ppy)₂(dtb-bpy)]PF₆, becomes excited and reduces the o-iodophenylacrylamide substrate. rsc.orgrsc.org This generates an aryl radical at the C2 position of the phenyl ring. The newly formed aryl radical then undergoes an intramolecular "anti-Michael" type addition to the α-carbon of the α,β-unsaturated amide. rsc.orgrsc.org The resulting radical intermediate is subsequently reduced and protonated to yield the final indolin-2-one product. rsc.org This methodology highlights a modern, mild approach for C-C bond formation and heterocycle synthesis, offering an alternative to traditional transition-metal-catalyzed methods. nih.gov

| Feature | Description | Reference |

|---|---|---|

| Reaction Type | Intramolecular radical cyclization | nih.govrsc.org |

| Key Intermediate | Aryl radical | rsc.orgrsc.org |

| Cyclization Mode | 5-exo-trig | nih.govrsc.org |

| Energy Source | Visible light | nih.govrsc.org |

| Catalyst | Iridium-based photoredox catalyst (e.g., [Ir(ppy)₂(dtb-bpy)]PF₆) | rsc.orgrsc.org |

| Product Class | Indolin-2-ones | nih.govrsc.orgrsc.org |

Electrophilic and Nucleophilic Reactions of the Anilino and Furan Moieties

The N-(furan-2-ylmethyl)-2-iodoaniline scaffold contains two aromatic systems, the aniline ring and the furan ring, both of which have distinct reactivity profiles towards electrophiles and nucleophiles.

Anilino Moiety: The aniline ring is highly activated towards electrophilic aromatic substitution due to the electron-donating nature of the amino group (-NHCH₂-furan). libretexts.orgbyjus.com This group directs incoming electrophiles to the ortho and para positions relative to itself. byjus.com In this specific molecule, the positions ortho (C3) and para (C5) to the amino group are potential sites for electrophilic attack. However, the high reactivity can sometimes be a drawback, leading to multiple substitutions or oxidative side reactions, for instance, in direct nitration or halogenation. libretexts.orgchemistrysteps.com To control the reactivity and achieve monosubstitution, the nucleophilicity of the amino group can be attenuated by converting it to an amide (e.g., through acetylation) prior to the electrophilic substitution step. libretexts.org The nitrogen atom of the secondary amine is itself a nucleophilic center and can react with electrophiles. qorganica.com For example, it can be alkylated, acylated, or undergo reactions like nitrosation under acidic conditions. qorganica.com

Furan Moiety: The furan ring is an electron-rich five-membered heterocycle, making it significantly more reactive towards electrophiles than benzene (B151609). pharmaguideline.comchemicalbook.com Electrophilic substitution on the furan ring occurs preferentially at the C5 position, as the C2 position is already substituted. pharmaguideline.comfayoum.edu.eg Common electrophilic substitution reactions for furan include nitration, sulfonation, halogenation (e.g., bromination), and Friedel-Crafts acylation. pharmaguideline.comfayoum.edu.eg These reactions often require milder conditions compared to those used for benzene to avoid polymerization or ring-opening, which are potential side reactions due to the ring's high reactivity and sensitivity to strong acids. pharmaguideline.comfayoum.edu.egrsc.org For instance, nitration is typically carried out with acetyl nitrate (B79036) at low temperatures. pharmaguideline.com Conversely, the furan ring is generally resistant to nucleophilic attack unless activated by strong electron-withdrawing groups. pharmaguideline.com

Nucleophilic Reactions: Nucleophilic substitution reactions on the N-(furan-2-ylmethyl)-2-iodoaniline scaffold are less common. youtube.comyoutube.com Nucleophilic aromatic substitution on the iodophenyl ring would require harsh conditions or activation by additional electron-withdrawing groups, which are absent. The furan ring is also not susceptible to nucleophilic attack under normal conditions. pharmaguideline.com The primary site for nucleophilic substitution would be at the benzylic-like carbon of the furfuryl group if a suitable leaving group were present there. nih.gov

Functional Group Interconversions on the N-(Furan-2-ylmethyl)-2-iodoaniline Scaffold

The various functional groups present in N-(furan-2-ylmethyl)-2-iodoaniline allow for a range of chemical modifications, enabling the synthesis of a diverse library of derivatives.

Modification of the C-I Bond: The carbon-iodine bond is the most versatile handle for functionalization. As discussed, it readily participates in Sonogashira couplings. nih.govspuvvn.edu Beyond that, it is an ideal substrate for other palladium-catalyzed cross-coupling reactions, such as Suzuki coupling (with boronic acids to form C-C bonds), Heck coupling (with alkenes), and Buchwald-Hartwig amination (with amines to form C-N bonds). rsc.org These reactions allow for the introduction of a wide array of aryl, vinyl, or amino substituents at the C2 position of the aniline ring. The iodine can also be converted to other halogens via reactions like the Finkelstein reaction. vanderbilt.edu

Modification of the Amine Group: The secondary amine is a nucleophilic site that can be readily functionalized. mit.edu It can be acylated with acid chlorides or anhydrides to form amides, a transformation that also serves to modulate the reactivity of the aniline ring. libretexts.org It can also undergo N-alkylation with alkyl halides. These modifications can be used to build more complex structures or to protect the amine during other reaction steps.

Modification of the Furan Ring: The furan ring can undergo several transformations. The double bonds within the ring can be reduced, for example, through catalytic hydrogenation, to yield the corresponding N-(tetrahydrofuran-2-ylmethyl)-2-iodoaniline. pharmaguideline.com However, care must be taken as furan rings can be sensitive to certain reduction conditions, which may lead to ring opening. pharmaguideline.com Acid-catalyzed ring-opening is another potential transformation, which can convert the furan moiety into a 1,4-dicarbonyl compound or other linear structures, depending on the reaction conditions and substituents. rsc.orgmdpi.comresearchgate.net

Advanced Synthetic Applications of N Furan 2 Ylmethyl 2 Iodoaniline Derivatives

Construction of Polyfunctionalized Indole (B1671886) Scaffolds

The synthesis of indole frameworks from 2-haloaniline derivatives is a well-established and powerful strategy in organic chemistry. The presence of the iodine atom in N-(furan-2-ylmethyl)-2-iodoaniline makes it an ideal substrate for palladium-catalyzed intramolecular cyclization reactions, such as the Heck and Sonogashira reactions, to form the indole core. thieme-connect.comorganicreactions.orgwikipedia.orgacs.orgthieme-connect.comlibretexts.orgresearchgate.net

While specific examples detailing the cyclization of N-(furan-2-ylmethyl)-2-iodoaniline itself are not extensively documented in a survey of current literature, the synthetic routes are well-precedented. For instance, the Sonogashira coupling of a 2-iodoaniline (B362364) with a terminal alkyne, followed by a base-mediated cyclization, is a common method for producing 2-substituted indoles. thieme-connect.comthieme-connect.com Similarly, the intramolecular Heck reaction provides a reliable method for ring closure onto an adjacent alkene, a process with high functional group tolerance. organicreactions.orgwikipedia.orglibretexts.org The N-(furan-2-ylmethyl) substituent would be carried through these transformations, yielding N-substituted indoles, which are themselves valuable for further functionalization.

Synthesis of Other Heterocyclic Systems

The utility of N-(furan-2-ylmethyl)-2-iodoaniline derivatives extends beyond indole synthesis into the formation of a variety of other important heterocyclic structures.

Pyridinone and Aminopyridone Derivatives

The synthesis of pyridinone and aminopyridone derivatives represents an important area of medicinal chemistry. innovareacademics.inchemrxiv.orgresearchgate.netnih.gov These scaffolds can be constructed through various cyclization strategies. Although direct synthetic routes starting from N-(furan-2-ylmethyl)-2-iodoaniline are not prominently featured in the literature, the general reactivity of the precursor suggests potential pathways. For instance, palladium-catalyzed carbonylation and amination reactions of the 2-iodoaniline moiety could, in principle, be adapted to form the pyridinone ring. However, specific research dedicated to this transformation with the furan-2-ylmethyl substituent has not been identified in recent surveys.

Tetrazole Derivatives

A significant application of N-(furan-2-ylmethyl)amine derivatives is in the synthesis of substituted tetrazoles. Research has demonstrated the successful synthesis of a series of novel N-(furan-2-ylmethyl)-1H-tetrazol-5-amine derivatives. nih.gov In these syntheses, a key precursor, N-aryl-N'-(furan-2-ylmethyl)thiourea, is transformed into the corresponding carbodiimide, which then undergoes cyclization with sodium azide (B81097) to form the tetrazole ring. This method highlights the utility of the furan-2-ylmethylamino moiety as a foundational block for building more complex heterocyclic systems.

The general reaction involves the transition from thiourea-based substrates to the desired tetrazole derivatives, yielding products with various substituents on the aryl ring. nih.gov

Table 1: Synthesis of N-(Aryl)-N'-(furan-2-ylmethyl)-1H-tetrazol-5-amine Derivatives

| Entry | Aryl Substituent | Product | Yield (%) |

|---|---|---|---|

| 1 | 4-fluorophenyl | 1-(4-fluorophenyl)-N-(furan-2-ylmethyl)-1H-tetrazol-5-amine | 85 |

| 2 | 4-chlorophenyl | 1-(4-chlorophenyl)-N-(furan-2-ylmethyl)-1H-tetrazol-5-amine | 92 |

| 3 | 4-bromophenyl | 1-(4-bromophenyl)-N-(furan-2-ylmethyl)-1H-tetrazol-5-amine | 90 |

| 4 | 4-iodophenyl | 1-(4-iodophenyl)-N-(furan-2-ylmethyl)-1H-tetrazol-5-amine | 88 |

| 5 | 4-methylphenyl | N-(furan-2-ylmethyl)-1-(p-tolyl)-1H-tetrazol-5-amine | 82 |

| 6 | 3-chlorophenyl | 1-(3-chlorophenyl)-N-(furan-2-ylmethyl)-1H-tetrazol-5-amine | 79 |

This table is a representative example based on described syntheses. nih.gov

These findings underscore the role of the N-(furan-2-ylmethyl) group in directing the synthesis towards novel tetrazole structures, which have been investigated for their pharmacological properties. nih.govnih.gov

Benzothiazine-thione and Benzothiazole Formation

The furan (B31954) moiety within N-(furan-2-ylmethyl)-2-iodoaniline derivatives can serve as a precursor for other heterocyclic systems. For example, the synthesis of 2-(furan-2-yl)benzo[e] organicreactions.orgnih.govbenzothiazole has been reported. researchgate.netdocumentsdelivered.com This synthesis proceeds through the oxidation of N-(2-mercaptophenyl)furan-2-carboxamide using potassium ferricyanide (B76249) in an alkaline medium, following the Jakobson procedure. researchgate.net

Furthermore, a related synthesis demonstrates the formation of 2-(furan-2-yl)-3-(4-nitrophenyl)-2H-benzo[e] organicreactions.orgnih.govthiazin-4(3H)-one. This was achieved through the reaction of N-(furan-2-ylmethylene)-4-nitroaniline with thiosalicylic acid. While this does not start from the title iodoaniline, it showcases a key transformation where a furan-containing amine derivative is cyclized to form a benzothiazine core.

Benzopyran and Related Fused Systems

Benzopyrans are a significant class of oxygen-containing heterocycles. mdpi.compsu.eduresearchgate.netresearchgate.netnih.gov Their synthesis typically involves strategies like the condensation of phenols with α,β-unsaturated carbonyl compounds or intramolecular cyclizations. A survey of the literature does not indicate prevalent use of N-(furan-2-ylmethyl)-2-iodoaniline as a direct starting material for benzopyran synthesis. The structural features of the title compound are not immediately suited for common benzopyran synthetic routes without significant prior modification.

Development of Complex Organic Architectures through Cascade Reactions

The N-(furan-2-ylmethyl)-2-iodoaniline scaffold is primed for participation in cascade reactions, which are highly efficient processes that form multiple chemical bonds in a single synthetic operation. The presence of the ortho-iodo group enables a variety of palladium-catalyzed transformations, which can be coupled with the reactivity of the furan ring and the aniline (B41778) nitrogen to forge intricate heterocyclic systems.

One potential cascade pathway involves an initial Sonogashira coupling of the 2-iodoaniline moiety with a terminal alkyne. The resulting N-(furan-2-ylmethyl)-2-(alkynyl)aniline intermediate is a versatile precursor for subsequent cyclization reactions. For instance, treatment with an electrophilic reagent could trigger a cyclization onto the furan ring, while transition metal catalysis could facilitate an intramolecular hydroamination or cycloisomerization to afford novel fused heterocyclic systems.

The reactivity of 2-iodoanilines in palladium-catalyzed cascade reactions is well-documented, often leading to the formation of indoles, quinolines, and other nitrogen-containing heterocycles. researchgate.netnih.govnih.gov By incorporating the furan-2-ylmethyl group, these classical cyclizations can be extended to produce more complex, three-dimensional structures. For example, a palladium-catalyzed cascade involving an intermolecular C-N bond formation followed by an intramolecular C-H activation or a cyclization involving the furan ring could lead to novel polycyclic aromatic compounds.

A plausible cascade sequence is outlined below:

| Step | Reaction Type | Reactants | Intermediate/Product | Potential Complexity |

| 1 | Sonogashira Coupling | N-(furan-2-ylmethyl)-2-iodoaniline, Terminal Alkyne | N-(furan-2-ylmethyl)-2-(alkynyl)aniline | Introduction of a flexible side chain |

| 2 | Electrophilic Cyclization | Intermediate from Step 1, Electrophile (e.g., I2) | Furo[2,3-b]quinoline derivative | Formation of a fused tricyclic system |

| 3 | Palladium-catalyzed Annulation | Intermediate from Step 1, Allene (B1206475) | Benzo[b]furo[2,3-g]azocine derivative | Construction of an eight-membered ring |

This strategic use of cascade reactions allows for a significant increase in molecular complexity from a relatively simple starting material, highlighting the potential of N-(furan-2-ylmethyl)-2-iodoaniline in the efficient synthesis of novel organic architectures.

Contributions to Diversity-Oriented Synthesis Strategies

Diversity-oriented synthesis (DOS) aims to generate collections of structurally diverse small molecules to explore chemical space and identify new biologically active compounds. cam.ac.uknih.govdepauw.edu The N-(furan-2-ylmethyl)-2-iodoaniline scaffold is an excellent starting point for DOS due to its multiple points of diversification.

The furan ring itself is a versatile platform for derivatization. acs.orgacs.org It can undergo electrophilic substitution, Diels-Alder reactions, and various metal-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of functional groups and structural motifs. capes.gov.brnih.gov Furthermore, the furan ring can be transformed into other heterocyclic systems through reactions like the Achmatowicz rearrangement. depauw.edu

The aniline nitrogen provides another handle for diversification. It can be acylated, alkylated, or participate in transition metal-catalyzed coupling reactions to introduce further diversity. The ortho-iodo group is arguably the most versatile functional group for diversification, enabling access to a vast array of derivatives through well-established palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, Sonogashira, Buchwald-Hartwig, and Stille couplings. mit.educapes.gov.br

A representative DOS strategy starting from N-(furan-2-ylmethyl)-2-iodoaniline could involve the following parallel or sequential modifications:

| Diversification Point | Reaction Type | Example Reagents | Resulting Structural Motif |

| Furan Ring | Vilsmeier-Haack Reaction | POCl3, DMF | Furan-2-carbaldehyde |

| Furan Ring | Diels-Alder Reaction | N-Phenylmaleimide | Oxabicycloheptene adduct |

| Aniline Nitrogen | Acylation | Acetyl Chloride | N-acetyl derivative |

| ortho-Iodo Position | Suzuki Coupling | Arylboronic acid | Biaryl derivative |

| ortho-Iodo Position | Sonogashira Coupling | Terminal alkyne | Aryl-alkyne derivative |

By systematically varying the reagents at each of these positions, a large and diverse library of compounds with distinct three-dimensional shapes and functionalities can be rapidly assembled from the common N-(furan-2-ylmethyl)-2-iodoaniline core.

Precursor to Compounds for Organic Electronic Applications

Furan-containing compounds have emerged as promising materials for organic electronics, finding applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). nih.govacs.orgacs.org The furan ring is an electron-rich heterocycle that can be incorporated into π-conjugated systems to tune their electronic and photophysical properties. The incorporation of furan has been shown to be superior to thiophene (B33073) in certain instances, leading to materials with enhanced fluorescence, chromism, and charge transport properties. nih.gov

Derivatives of N-(furan-2-ylmethyl)-2-iodoaniline are promising precursors for the synthesis of novel organic electronic materials. The 2-iodoaniline moiety can be readily transformed into a variety of extended π-conjugated systems through cross-coupling reactions. For example, a double Suzuki coupling reaction could be employed to introduce aromatic or heteroaromatic units, leading to the formation of donor-acceptor type molecules, which are a common design motif for OLED emitters.

The N-(furan-2-ylmethyl) group can also play a crucial role in the final properties of the material. The furan ring itself contributes to the π-conjugation, and the non-bonding electrons on the nitrogen atom can influence the energy levels of the molecule. Furthermore, the flexible furan-2-ylmethyl linker can impact the solid-state packing and morphology of the material, which are critical factors for efficient charge transport in OFETs and preventing aggregation-caused quenching in OLEDs.

Below is a table of potential organic electronic materials that could be synthesized from N-(furan-2-ylmethyl)-2-iodoaniline and their potential applications:

| Derivative Structure | Synthetic Strategy | Potential Application | Key Features |

| Furan-aniline-biaryl | Suzuki coupling of the iodo-position | Blue OLED emitter | Extended π-conjugation, potential for high fluorescence quantum yield |

| Furan-aniline-dendrimer | Divergent synthesis from the iodo-position | Solution-processable OFET | Good solubility, defined molecular architecture |

| Furan-aniline-acceptor polymer | Polymerization via Heck or Stille coupling | Organic photovoltaic | Donor-acceptor architecture for efficient charge separation |

The ability to systematically modify the structure of N-(furan-2-ylmethyl)-2-iodoaniline derivatives provides a powerful tool for fine-tuning the optoelectronic properties of the resulting materials, making this compound a valuable platform for the development of next-generation organic electronics. isotope.com

Mechanistic and Theoretical Investigations of Reactions Involving N Furan 2 Ylmethyl 2 Iodoaniline

Elucidation of Catalytic Cycles (e.g., Palladium, Copper, Gold)

Catalytic cycles are fundamental to understanding how a small amount of a catalyst can facilitate the conversion of a large amount of starting material into a product. For reactions involving N-(furan-2-ylmethyl)-2-iodoaniline, palladium, copper, and gold catalysts are prominent, each operating through distinct mechanistic pathways.

Palladium: Palladium-catalyzed reactions, such as the Heck reaction, are well-established in organic synthesis. colab.ws A general palladium catalytic cycle begins with the oxidative addition of an aryl halide, like N-(furan-2-ylmethyl)-2-iodoaniline, to a low-valent palladium(0) species. youtube.com This forms a palladium(II) intermediate. Subsequent steps involve coordination of an alkene, migratory insertion (carbopalladation), and finally, β-hydride elimination to release the product and regenerate the palladium(0) catalyst. youtube.com In the context of intramolecular reactions of substrates similar to N-(furan-2-ylmethyl)-2-iodoaniline, this cycle can lead to the formation of new heterocyclic ring systems.

Copper: Copper-catalyzed reactions, particularly cross-coupling reactions like the Ullmann condensation and Chan-Lam coupling, offer a cost-effective alternative to palladium. mit.edumdpi.com The mechanism of copper-catalyzed N-arylation often involves a Cu(I)/Cu(III) cycle. nih.gov The cycle can be initiated by the coordination of the amine and the aryl halide to a Cu(I) complex. mit.edu Oxidative addition of the aryl iodide to the copper center forms a Cu(III) intermediate. nih.govorganic-chemistry.org This is followed by reductive elimination, which forms the C-N bond of the product and regenerates the active Cu(I) catalyst. organic-chemistry.org The presence of ligands is often crucial for stabilizing the copper intermediates and facilitating the catalytic process. mit.edunih.gov

Gold: Gold catalysis has emerged as a powerful tool for activating alkynes and other unsaturated systems. nih.govnih.govresearchgate.net In reactions involving furan-yne substrates, which are structurally related to potential derivatives of N-(furan-2-ylmethyl)-2-iodoaniline, the catalytic cycle is typically initiated by the coordination of the gold(I) catalyst to the alkyne moiety. nih.govnih.gov This activation renders the alkyne susceptible to nucleophilic attack by the furan (B31954) ring. The subsequent steps can be complex, involving rearrangements and cyclizations to form diverse products. nih.govnih.gov A combination of gold and copper catalysts has also been shown to be effective in one-pot, three-step reaction cascades for the synthesis of substituted furans. organic-chemistry.org

Postulated Intermediates and Transition States

The transient species formed during a catalytic reaction, though often difficult to isolate, are key to understanding the reaction's course and selectivity.

In palladium-catalyzed intramolecular cyclizations, two primary mechanistic models are often considered: electrophilic palladation and carbopalladation. In the context of a molecule like N-(furan-2-ylmethyl)-2-iodoaniline, after the initial oxidative addition of the C-I bond to Pd(0), an intramolecular reaction can occur.

Electrophilic Palladation: This pathway involves the direct attack of the electron-rich furan ring onto the electrophilic palladium(II) center of the organopalladium intermediate. This would form a new intermediate with a direct furan-palladium bond.

Carbopalladation: Alternatively, if the furan were part of a larger unsaturated system within the molecule (e.g., an enyne), the palladium-carbon bond could add across a double or triple bond in an intramolecular fashion. This migratory insertion step is a classic carbopalladation.

The specific pathway followed would depend on the exact structure of the reacting system and the reaction conditions.

In gold-catalyzed reactions involving nitrogen-containing substrates with alkyne functionalities, the formation of azallyl gold and allylic cation intermediates has been proposed. nih.gov For instance, in the reaction of N-(o-alkynylphenyl)imines with vinyldiazo ketones, a postulated mechanism involves the formation of an azallyl gold intermediate which then leads to the final indole (B1671886) product. nih.gov While not directly involving N-(furan-2-ylmethyl)-2-iodoaniline, this provides a model for potential gold-catalyzed transformations of related structures where the nitrogen and furan moieties could participate in the formation of such intermediates. The furan ring itself can act as a nucleophile in gold-catalyzed reactions, attacking an activated alkyne to form spirocyclic intermediates. nih.gov

Role of Ligands and Additives in Modulating Reaction Efficiency and Selectivity

Ligands and additives play a critical role in fine-tuning the outcome of metal-catalyzed reactions.

In palladium-catalyzed reactions , ligands such as phosphines can influence the electron density at the metal center, affecting the rates of oxidative addition and reductive elimination. nih.gov In some cases, ligand-free conditions have been developed for Heck reactions of 2-iodoanilines, using a base like triethylamine (B128534) in a suitable solvent. colab.ws

For copper-catalyzed reactions , the choice of ligand is often paramount in achieving high efficiency and selectivity. Chelating diamine ligands, for example, have been shown to be important in controlling the concentration of the active catalytic species in the N-arylation of amides. mit.edu Different ligands can also steer the reaction towards either N-arylation or O-arylation in substrates containing both functionalities. nih.gov For instance, a β-diketone ligand on copper favors N-arylation, while a 1,10-phenanthroline (B135089) ligand promotes O-arylation. nih.gov This selectivity is attributed to how the ligand influences the rate-limiting step, be it coordination or oxidative addition. nih.gov

In gold-catalyzed reactions , ligands on the gold(I) center can also modulate reactivity. Furthermore, the use of co-catalysts, such as Cu(OTf)₂, has been shown to enhance the reactivity of triazole-gold catalysts in the synthesis of furans by activating allene (B1206475) intermediates. organic-chemistry.org

Computational Chemistry and Density Functional Theory (DFT) Studies

Computational methods, particularly Density Functional Theory (DFT), provide invaluable insights into the geometric and electronic properties of molecules and the energetics of reaction pathways.

DFT calculations can be used to determine the most stable three-dimensional structure (geometry optimization) of N-(furan-2-ylmethyl)-2-iodoaniline and its potential reaction intermediates. This information is crucial for understanding steric effects and the feasibility of certain reaction pathways.

Electronic structure analysis provides details on the distribution of electrons within the molecule, highlighting nucleophilic and electrophilic sites. For example, in a study on the formation of N-nitrosodimethylamine (NDMA) from molecules containing a furan-2-ylmethylamine moiety, DFT calculations helped to elucidate the stability of the furan-2-ylmethylium cation as a leaving group. nih.gov Such analyses can predict which atoms are most likely to be involved in bond-making and bond-breaking events during a reaction. While specific DFT studies on N-(furan-2-ylmethyl)-2-iodoaniline were not found in the search results, the principles from studies on similar furan-containing molecules are directly applicable. nih.gov

Reaction Pathway Modeling and Energy Profiles

The most probable reaction pathway for N-(furan-2-ylmethyl)-2-iodoaniline is an intramolecular Heck reaction to form a tricyclic product. The reaction would likely proceed via a palladium-catalyzed cycle, which is a cornerstone of modern organic synthesis for its efficiency in forming carbon-carbon bonds. mdpi.comprinceton.edu Theoretical studies on similar substrates, such as N-allyl-2-iodoaniline, provide a solid foundation for modeling this transformation. researchgate.net

The generally accepted mechanism for the intramolecular Heck reaction involves several key steps, which can be categorized into a neutral, cationic, or anionic pathway, depending on the specific reaction conditions. princeton.eduwikipedia.org For an aryl iodide like N-(furan-2-ylmethyl)-2-iodoaniline, the neutral pathway is the most probable in the absence of silver or thallium salts. princeton.edu

The Proposed Catalytic Cycle (Neutral Pathway):

Oxidative Addition: The catalytic cycle is initiated by the oxidative addition of the aryl iodide (N-(furan-2-ylmethyl)-2-iodoaniline) to a coordinatively unsaturated Pd(0) complex. This step forms a Pd(II) intermediate. princeton.eduwikipedia.org

Alkene Coordination: The furan ring, acting as the alkene component, then coordinates to the palladium center. wikipedia.org

Migratory Insertion: This is the key bond-forming step where the aryl group migrates to the coordinated furan ring. This insertion is typically syn-facial. The regioselectivity of this step is generally governed by the formation of the most stable ring size, which in this case would likely be a six-membered ring. mdpi.comprinceton.edu

β-Hydride Elimination: A hydrogen atom from the newly formed alkyl-palladium intermediate is eliminated, leading to the formation of the cyclized product and a palladium-hydride species. wikipedia.org

Reductive Elimination: The palladium-hydride species, in the presence of a base, undergoes reductive elimination to regenerate the active Pd(0) catalyst, thus completing the catalytic cycle. princeton.edu

Computational studies on analogous systems, such as the intramolecular Heck reaction of N-allyl-2-iodoaniline, have shown that the formation of the indole moiety is the major product pathway. researchgate.net It was also noted that the nitrogen atom in the aniline (B41778) backbone does not significantly influence the regioselectivity of the reaction. researchgate.net However, in some cases, the nitrogen's lone pair can trap the palladium complex, potentially inhibiting the reaction. researchgate.net

The energy profile of such a reaction would feature a series of transition states and intermediates corresponding to each step of the catalytic cycle. The oxidative addition is generally a low-energy barrier step, while the migratory insertion is often the rate-determining step. The relative energies of the intermediates and transition states can be influenced by the choice of ligands on the palladium catalyst, the solvent, and the base used.

A plausible reaction pathway is depicted below:

Kinetic Studies and Mechanistic Analysis of Reaction Pathways

Kinetic studies are crucial for understanding the detailed mechanism of a reaction, including the identification of the rate-determining step and the influence of various reaction parameters. While specific kinetic data for the intramolecular cyclization of N-(furan-2-ylmethyl)-2-iodoaniline is not available, we can infer the expected kinetic behavior from studies on similar intramolecular Heck reactions.

Kinetic investigations of Heck coupling reactions have shown that the reaction rate can have a complex dependence on the concentrations of the catalyst, substrate, and base. nih.gov In many cases, the oxidative addition of the aryl halide to the Pd(0) complex is the resting state of the catalyst. nih.gov

Factors Influencing Reaction Kinetics:

Catalyst Concentration: The reaction rate is expected to be dependent on the concentration of the palladium catalyst. However, a simple first-order dependence may not always be observed, as the formation of dimeric or aggregated palladium species can lead to more complex kinetic profiles. nih.gov

Substrate Concentration: The rate of the reaction will depend on the concentration of N-(furan-2-ylmethyl)-2-iodoaniline.

Nature of the Base: The choice of base can significantly impact the reaction rate. rug.nl Bulky amines have been shown to be effective in some intramolecular Heck reactions. rug.nl

Ligand Effects: The ligands on the palladium catalyst play a critical role in both the rate and selectivity of the reaction. Phosphine ligands are commonly used to stabilize the palladium catalyst and modulate its reactivity. princeton.edu

Solvent: The polarity and coordinating ability of the solvent can influence the stability of the intermediates and transition states, thereby affecting the reaction kinetics.

A hypothetical kinetic study of the intramolecular Heck reaction of N-(furan-2-ylmethyl)-2-iodoaniline could involve monitoring the disappearance of the starting material or the appearance of the product over time using techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC). The initial rate method could be employed to determine the reaction orders with respect to the different reactants. acs.org

Table of Expected Kinetic Parameters for an Analogous Intramolecular Heck Reaction:

| Parameter | Expected Value/Observation | Reference |

| Reaction Order in Aryl Halide | ~1 | acs.org |

| Reaction Order in Catalyst | Variable (can be non-integer) | nih.gov |

| Activation Energy (Ea) | Varies with substrate and catalyst | N/A |

| Effect of Base | Rate can be significantly enhanced | rug.nl |

It is important to note that side reactions, such as catalyst deactivation or the formation of isomeric products, can complicate the kinetic analysis. A thorough mechanistic study would involve not only kinetic experiments but also the isolation and characterization of reaction intermediates and the use of isotopic labeling studies.

Spectroscopic and Structural Characterization Techniques Applied to N Furan 2 Ylmethyl 2 Iodoaniline and Its Derivatives

Nuclear Magnetic Resonance Spectroscopy (NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by mapping the chemical environments of magnetically active nuclei, primarily hydrogen (¹H) and carbon (¹³C).

In the ¹H NMR spectrum of N-(furan-2-ylmethyl)-2-iodoaniline, distinct signals correspond to each unique proton in the molecule. The aromatic protons on the iodoaniline ring typically appear as a complex set of multiplets in the downfield region, a result of their varied electronic environments and spin-spin coupling interactions. The protons of the furan (B31954) ring also produce characteristic signals, with their chemical shifts influenced by the heteroatom's electronegativity. The methylene (B1212753) (-CH₂-) bridge protons and the amine (N-H) proton each give rise to their own signals, the positions of which provide key structural information.

¹³C NMR spectroscopy complements the proton data by providing a signal for each unique carbon atom. The chemical shifts in the ¹³C spectrum reveal the nature of the carbon skeleton, distinguishing between sp²-hybridized aromatic and furan carbons and the sp³-hybridized methylene carbon. While specific experimental data for N-(furan-2-ylmethyl)-2-iodoaniline is not widely published, typical chemical shifts for related substructures can be used for interpretation. For instance, carbons in the iodoaniline ring and furan ring would appear in the aromatic region (approx. 110-150 ppm), with the carbon atom bonded to the highly electronegative iodine atom showing a distinct downfield shift. nih.govchemicalbook.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for N-(Furan-2-ylmethyl)-2-iodoaniline

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Iodoaniline Ring | ||

| C1-I | - | ~90-100 |

| C2-NH | - | ~145-150 |

| Aromatic C-H | 6.5 - 7.8 | ~110-140 |

| Amine/Methylene | ||

| N-H | ~4.0 - 5.0 (broad) | - |

| -CH₂- | ~4.4 | ~40-45 |

| Furan Ring | ||

| C-O | - | ~150-155 |

| C-H (adjacent to O) | ~7.4 | ~142-144 |

| C-H (beta to O) | ~6.2 - 6.4 | ~107-111 |

Note: These are estimated values based on analogous structures and may vary depending on solvent and experimental conditions.

Advanced 2D NMR techniques such as COSY, HSQC, and HMBC can be used for a complete and unambiguous assignment of all proton and carbon signals, especially for complex derivatives. peerj.combas.bg

Infrared Spectroscopy (IR) for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. vscht.cz Each type of bond and functional group vibrates at a characteristic frequency, making IR spectroscopy an excellent method for identifying the functional groups present in a molecule like N-(furan-2-ylmethyl)-2-iodoaniline.

The IR spectrum of this compound would display several key absorption bands:

N-H Stretch: A characteristic sharp or broad peak in the region of 3300-3500 cm⁻¹ indicates the presence of the secondary amine (N-H) group. researchgate.net

Aromatic C-H Stretch: Absorption bands appearing just above 3000 cm⁻¹ (typically 3000-3100 cm⁻¹) are indicative of the C-H bonds on both the aniline (B41778) and furan rings. vscht.cz

Aliphatic C-H Stretch: Bands just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) correspond to the C-H bonds of the methylene (-CH₂-) group.

C=C Ring Stretching: Vibrations within the aromatic and furan rings produce a series of bands in the 1400-1600 cm⁻¹ region. vscht.cz

C-N Stretch: The stretching of the carbon-nitrogen bond of the amine typically appears in the 1250-1350 cm⁻¹ range.

Furan Ring Vibrations: The furan ring exhibits characteristic bands, including a strong C-O-C stretching vibration, often observed around 1015 cm⁻¹. rsc.org

Table 2: Characteristic IR Absorption Frequencies for N-(Furan-2-ylmethyl)-2-iodoaniline

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Secondary Amine | N-H Stretch | 3300 - 3500 |

| Aromatic/Furan C-H | C-H Stretch | 3000 - 3100 |

| Methylene C-H | C-H Stretch | 2850 - 2960 |

| Aromatic/Furan C=C | Ring Stretch | 1400 - 1600 |

| Aryl Amine | C-N Stretch | 1250 - 1350 |

| Furan Ring | C-O-C Stretch | ~1015 |

By analyzing the presence and position of these bands, chemists can confirm the successful synthesis and integrity of the principal functional groups within the target molecule. researchgate.netresearchgate.net

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with extremely high accuracy. nih.gov It measures the mass-to-charge ratio (m/z) of an ion to four or more decimal places, which is precise enough to distinguish between compounds with the same nominal mass but different elemental formulas.

For N-(furan-2-ylmethyl)-2-iodoaniline, with a molecular formula of C₁₁H₁₀INO, HRMS would be used to confirm this exact composition. The technique involves ionizing the sample (e.g., via Electrospray Ionization, ESI) and then measuring the m/z of the resulting molecular ion ([M+H]⁺ or [M]⁺˙). The experimentally measured mass is then compared to the theoretically calculated mass. A close match, typically within a few parts per million (ppm), provides unambiguous confirmation of the molecular formula. nih.govrsc.org

This method is crucial for differentiating the target compound from potential impurities or byproducts and serves as a final confirmation of its identity. peerj.com

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Intermediates

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that specifically detects species with unpaired electrons, such as free radicals. nih.gov The compound N-(furan-2-ylmethyl)-2-iodoaniline itself is a stable, closed-shell molecule and therefore EPR-silent.

However, EPR spectroscopy could be a vital tool for studying the mechanisms of reactions in which this molecule participates, particularly if those reactions are proposed to proceed via radical intermediates. researchgate.net For example, certain transition-metal-catalyzed cross-coupling or cyclization reactions involving aryl halides can generate transient nitrogen-centered or carbon-centered radicals. rsc.orgu-tokyo.ac.jp

If a reaction of N-(furan-2-ylmethyl)-2-iodoaniline were to involve a radical pathway, EPR spectroscopy, often in conjunction with spin-trapping techniques to stabilize short-lived radicals, could be used to detect and characterize these intermediates. nih.gov The resulting EPR spectrum would provide information about the electronic environment of the unpaired electron, helping to elucidate the reaction mechanism. To date, specific EPR studies on radical intermediates derived directly from N-(furan-2-ylmethyl)-2-iodoaniline are not prominently featured in the literature.

Advanced Spectroscopic Methods for Conformational and Electronic Structure Analysis

Beyond the standard characterization techniques, advanced spectroscopic and computational methods can provide deeper insights into the three-dimensional shape (conformation) and electronic properties of N-(furan-2-ylmethyl)-2-iodoaniline and its derivatives.

Conformational Analysis: The molecule possesses rotational freedom around the C-N and C-C single bonds, allowing it to adopt various conformations. Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY), a 2D NMR method, can be used to determine the spatial proximity of protons, helping to identify the preferred conformation in solution. peerj.com Computational methods, such as Density Functional Theory (DFT), can be employed to calculate the energies of different possible conformations, predicting the most stable geometry. researchgate.net These theoretical calculations can be validated by comparing the predicted NMR chemical shifts with experimental data. researchgate.net

Electronic Structure Analysis: The electronic properties of the molecule, such as the distribution of electron density and the energies of molecular orbitals, can be investigated using a combination of spectroscopic and computational approaches. UV-Visible spectroscopy provides information about electronic transitions, typically π→π* transitions in the aromatic and furan rings. globalresearchonline.net DFT calculations can model these transitions and provide a detailed picture of the molecular orbitals involved. These advanced methods are particularly valuable for understanding the reactivity of the molecule and for designing derivatives with specific electronic properties. researchgate.net Techniques like trapped ion mobility spectrometry (TIMS) coupled with LC-HRMS can further help in separating and identifying isomers of its derivatives, providing an additional dimension of structural information. nih.gov

Future Directions and Perspectives in N Furan 2 Ylmethyl 2 Iodoaniline Research

Exploration of Novel Reactivity Patterns and Undiscovered Transformations

The distinct arrangement of reactive sites in N-(furan-2-ylmethyl)-2-iodoaniline paves the way for the discovery of new chemical reactions. The furan (B31954) moiety, a 6π-electron system with low aromatic stabilization energy (~16 kcal/mol), can act as a diene in cycloaddition reactions or undergo dearomatization under mild conditions. acs.org Concurrently, the ortho-iodoaniline group is a classic precursor for transition-metal-catalyzed cross-coupling reactions and can generate aryl radicals.

The proximity of these two functional groups could enable novel intramolecular cascade reactions. For instance, an initial palladium-catalyzed C-N or C-C bond formation at the iodine position could be followed by an intramolecular cyclization involving the furan ring, leading to complex polycyclic heterocyclic systems that would be challenging to synthesize through other methods. Another avenue involves the furan ring itself, which can participate in electro-oxidative coupling or Diels-Alder reactions to build intricate molecular frameworks. acs.orgnih.gov The exploration of such pathways could significantly expand the synthetic chemist's toolkit.

Table 1: Potential Novel Reactions for N-(furan-2-ylmethyl)-2-iodoaniline

| Reaction Type | Potential Outcome | Key Reactive Sites |

|---|---|---|

| Intramolecular Heck Reaction | Fused Furan-Heterocycles | C-I bond, Furan double bond |

| Tandem Cross-Coupling/Cyclization | Complex Polycyclic Aromatics | C-I bond, N-H bond, Furan ring |

| Diels-Alder Reaction | Oxabicyclic Adducts | Furan as diene |

| Radical Cascade Cyclization | Novel Spirocyclic or Fused Systems | C-I bond (radical precursor), Furan ring |

Development of Sustainable and Eco-Friendly Synthetic Protocols

Future syntheses of N-(furan-2-ylmethyl)-2-iodoaniline and its derivatives should prioritize green chemistry principles. The furan portion of the molecule is particularly amenable to sustainable sourcing, as platform molecules like furfural (B47365) are readily derived from the catalytic conversion of lignocellulosic biomass. mdpi.comijsrst.com The reductive amination of furfural with 2-iodoaniline (B362364) represents a direct and atom-economical route to the target molecule. mdpi.com

Research should focus on developing heterogeneous catalysts that can facilitate this transformation under mild conditions, potentially at room temperature, using environmentally benign solvents like water or bio-derived solvents. mdpi.comnih.gov For instance, bifunctional catalysts combining a metal center (like Iridium or Nickel) with acidic sites on a solid support (like silica) have shown promise in the reductive amination of furan-based aldehydes with anilines. mdpi.com Furthermore, employing metal-free synthesis protocols, such as those using organocatalysts or simply thermal conditions, could further enhance the eco-friendliness of the process. researchgate.netrsc.org

Table 2: Proposed Sustainable Synthesis Strategy

| Step | Transformation | Sustainable Approach | Key Benefit |

|---|---|---|---|

| 1 | Biomass to Furfural | Catalytic conversion of hemicellulose | Utilizes renewable feedstock mdpi.com |

| 2 | Furfural + 2-Iodoaniline to Imine | Condensation reaction | Water as the main by-product mdpi.com |

| 3 | Imine to N-(furan-2-ylmethyl)-2-iodoaniline | Heterogeneous catalytic hydrogenation | Catalyst is recyclable, mild conditions mdpi.com |

Applications in Asymmetric Synthesis and Enantioselective Transformations

The structure of N-(furan-2-ylmethyl)-2-iodoaniline offers several opportunities for applications in asymmetric synthesis. The furan ring can be a substrate in a variety of catalytic enantioselective reactions, including cycloadditions and nucleophilic additions, to generate chiral building blocks. researchgate.net Organocatalysis, in particular, has emerged as a powerful tool for such transformations, utilizing small organic molecules to induce chirality with high efficiency and stereoselectivity. beilstein-journals.org

One prospective application is the use of N-(furan-2-ylmethyl)-2-iodoaniline in a central-to-axial chirality conversion strategy. researchgate.net This would involve an initial enantioselective reaction to create a chiral center, which is then used to control the formation of an atropisomeric axis through an oxidation or rearrangement step. Furthermore, the molecule itself could serve as a chiral ligand for transition metals after undergoing an enantioselective modification. The combination of the furan oxygen and the aniline (B41778) nitrogen provides two potential coordination sites, making it a candidate for creating novel bidentate ligands for asymmetric catalysis. academie-sciences.fr

Integration into Supramolecular Chemistry and Advanced Material Science

The field of materials science could benefit from the unique structural features of N-(furan-2-ylmethyl)-2-iodoaniline. Furan-containing polymers and materials are gaining attention for their potential applications in organic electronics, such as organic photovoltaics and field-effect transistors. nih.govresearchgate.net The properties of furan—less steric hindrance, good solubility, and excellent electronic stacking—make it an attractive alternative to more common thiophene-based systems. nih.gov

The N-(furan-2-ylmethyl)-2-iodoaniline molecule possesses both a hydrogen bond donor (the N-H group) and acceptors (the furan oxygen and the nitrogen lone pair), making it an ideal candidate for constructing well-defined supramolecular assemblies through non-covalent interactions. These self-assembling systems could form the basis for new liquid crystals, gels, or porous organic frameworks. The iodo-substituent provides a convenient handle for further functionalization, allowing for the covalent linkage of these building blocks into more robust, permanent structures for advanced material applications. scilit.com

Synergistic Approaches with Photoredox Catalysis and Electrochemistry

Modern synthetic methods like photoredox catalysis and electrochemistry offer mild and powerful ways to generate reactive intermediates. princeton.edunih.gov The N-(furan-2-ylmethyl)-2-iodoaniline scaffold is perfectly suited for exploration with these techniques. The carbon-iodine bond is susceptible to single-electron reduction, which can be initiated by an excited photoredox catalyst or directly at an electrode surface. This process generates a highly reactive aryl radical, which can participate in unique bond-forming reactions that are inaccessible through traditional thermal methods. princeton.edu

For example, a photoredox-catalyzed reaction could initiate a radical cascade, where the initially formed aryl radical adds to the furan ring or an external coupling partner, leading to novel molecular architectures. princeton.eduresearchgate.net Electrochemistry offers a metal- and oxidant-free method for functionalization. organic-chemistry.orgnih.gov Anodic oxidation could be used to generate carbenium ions or trigger cyclization events, as has been demonstrated in the synthesis of other furan derivatives. rtu.lvresearchgate.net The synergy of the iodoaniline and furan moieties under these conditions is a rich area for future investigation, promising efficient and novel routes to complex molecules.

Q & A

Q. Purity Optimization :

- Use high-resolution H NMR (400 MHz, CDCl) to confirm chemical shifts and rule out impurities .

- Recrystallization from ethanol/water mixtures enhances crystallinity and removes residual catalysts .

Basic: What spectroscopic and crystallographic techniques are critical for characterizing N-(furan-2-ylmethyl)-2-iodoaniline?

- H NMR : Key peaks include aromatic protons (δ 6.8–7.2 ppm for the aniline ring, δ 6.2–6.5 ppm for furan protons) and the methylene bridge (δ 4.3–4.5 ppm) .

- X-ray Crystallography : SHELXL (v.2015+) is recommended for refining crystal structures. Iodine’s high electron density requires careful handling of anomalous scattering effects during refinement .

- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]) with <2 ppm deviation from theoretical values .

Advanced: How can regioselective iodination challenges be addressed during synthesis?

Regioselectivity in iodinating N-(furan-2-ylmethyl)aniline to the 2-position is influenced by:

- Directing Groups : The electron-donating NH group directs iodination to the ortho position. Competing para substitution can occur if steric hindrance from the furan-methyl group is insufficient.

- Reagent Choice : ICl in acetic acid favors electrophilic aromatic substitution at the ortho position, while N-iodosuccinimide (NIS) with BF·EtO may improve selectivity .

- Monitoring : Use thin-layer chromatography (TLC) with UV visualization to track reaction progress and isolate intermediates .

Advanced: What are the potential applications of this compound in drug discovery and mechanistic studies?

- EGFR Inhibition : Structural analogs with furan-methyl-aniline scaffolds show anticancer activity by targeting epidermal growth factor receptors (EGFR). Modifications at the iodophenyl group (e.g., introducing methoxy or ethoxy substituents) enhance binding affinity .

- MAO Inhibition : Propargylamine derivatives of similar compounds exhibit weak MAO-B inhibition, suggesting potential neurochemical applications. However, rapid metabolism in rat microsomes limits in vivo utility .

- TRP Channel Modulation : Sulfonamide analogs demonstrate antagonism against TRPM8 ion channels, relevant for pain management .

Advanced: What challenges arise in crystallographic refinement of N-(furan-2-ylmethyl)-2-iodoaniline, and how are they resolved?

- Electron Density Artifacts : Iodine’s strong scattering can obscure nearby light atoms (e.g., C, N). Use high-resolution data (d ≤ 0.8 Å) and anisotropic displacement parameters to model thermal motion accurately .

- Twinned Crystals : If twinning occurs (common with iodine-containing compounds), apply the TWIN/BASF commands in SHELXL to refine twin laws .

- Validation : Cross-validate refined structures with Hirshfeld surface analysis to ensure hydrogen-bonding networks are physically plausible .

Advanced: How does the compound’s stability under varying conditions impact experimental design?

- Light Sensitivity : The iodine-aniline bond is prone to photolytic cleavage. Store solutions in amber vials and avoid prolonged UV exposure during HPLC .

- Thermal Decomposition : Above 80°C, degradation via C-I bond cleavage occurs. Use low-temperature reactions (e.g., <50°C) for functionalization .

- pH Sensitivity : Protonation of the aniline NH in acidic media (pH < 3) alters reactivity. Buffer solutions (pH 5–7) stabilize the compound during biological assays .

Advanced: What computational methods are used to predict reactivity and binding modes of derivatives?

- DFT Calculations : Gaussian 09 with B3LYP/6-311++G(d,p) basis sets optimize geometries and calculate frontier molecular orbitals (FMOs) to predict sites for electrophilic/nucleophilic attacks .

- Molecular Docking : AutoDock Vina or Glide simulates binding to targets like EGFR or TRPM8. Docking scores correlate with experimental IC values when combined with MD simulations (e.g., GROMACS) .

- ADMET Prediction : SwissADME or pkCSM models assess pharmacokinetic properties, guiding structural modifications for improved bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.